



(R)-(-)-JQ1 Enantiomer: A Comprehensive Technical Overview

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CAS Number: 1268524-71-5

This technical guide provides an in-depth analysis of the **(R)-(-)-JQ1 enantiomer**, a critical tool compound in chemical biology and drug discovery. Primarily utilized as a negative control for its biologically active counterpart, (+)-JQ1, understanding its properties is essential for rigorous experimental design and interpretation. This document outlines its chemical properties, biological (in)activity, and relevant experimental protocols.

Chemical and Physical Properties

(R)-(-)-JQ1 is the stereoisomer of (+)-JQ1, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] While sharing the same molecular formula and mass, its three-dimensional arrangement dictates its biological function, or lack thereof.



Property	Value	Reference
CAS Number	1268524-71-5	[1][2][3]
Molecular Formula	C23H25CIN4O2S	[1][4]
Molecular Weight	456.99 g/mol	[1][2]
Purity	99.79%	[1]
Appearance	White to yellow solid	[5]
Solubility (25°C)	≥ 90 mg/mL in DMSO	[2]
Boiling Point	610.4 ± 65.0 °C	[4]

Biological Inactivity as a BET Bromodomain Inhibitor

The primary utility of (R)-(-)-JQ1 stems from its stark contrast in biological activity compared to the (S)-(+)-JQ1 enantiomer. While (+)-JQ1 potently inhibits BET bromodomains, specifically BRD2, BRD3, and BRD4, by binding to their acetyl-lysine recognition pockets, (R)-(-)-JQ1 is largely inactive in this regard.[2][3] This stereospecificity is crucial for demonstrating that the observed cellular or physiological effects of (+)-JQ1 are indeed due to BET bromodomain inhibition and not off-target effects.

Studies have shown that (+)-JQ1 effectively decreases the expression of BRD4 target genes, whereas (R)-(-)-JQ1 has no such effect.[2][3] For instance, the half-maximum inhibitory concentrations (IC50) for (R)-(-)-JQ1 against BRD4(1) are estimated to be above 10,000 nM, highlighting its lack of significant inhibitory activity.[4]

Experimental Protocols

The synthesis and application of (R)-(-)-JQ1 as a negative control are central to its use in research.

Synthesis of JQ1 Enantiomers

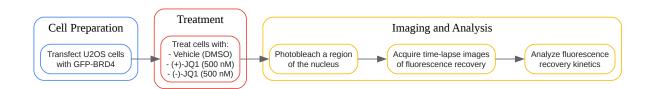


The synthesis of JQ1 typically results in a racemic mixture, which is then separated into its respective enantiomers. A common synthetic route involves a multi-step process.[6][7] A one-pot, three-step method has been developed for a more efficient synthesis of racemic JQ1.[6][8] This process involves the conversion of a benzodiazepine to a thioamide using Lawesson's reagent, followed by amidrazone formation and the installation of the triazole moiety.[6][8] Enantiomerically enriched (+)-JQ1 can be synthesized using chiral starting materials or through chiral separation techniques.[6][7] The inactive (R)-(-)-enantiomer is then isolated from the racemic mixture.

Fluorescence Recovery After Photobleaching (FRAP) Assay

FRAP is a technique used to assess the mobility of fluorescently labeled molecules within a cell, providing insights into protein-chromatin binding dynamics. In the context of JQ1, FRAP can be used to demonstrate the displacement of BRD4 from chromatin by the active enantiomer.

Experimental Workflow:



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Caption: Workflow for FRAP analysis of BRD4-chromatin binding.

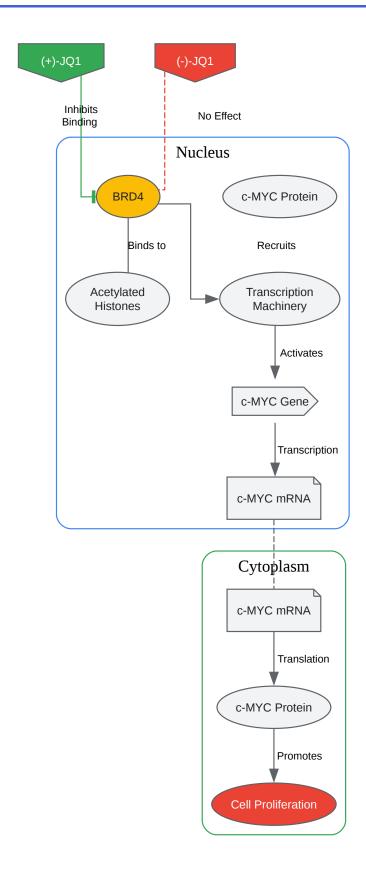
Expected Outcome: Treatment with (+)-JQ1 will lead to a rapid recovery of fluorescence, indicating that GFP-BRD4 is displaced from chromatin and is freely diffusing. In contrast, cells treated with the vehicle or (R)-(-)-JQ1 will show a slower recovery, as GFP-BRD4 remains bound to chromatin.[7]



Signaling Pathway Context

The primary signaling pathway influenced by (+)-JQ1 is the BET bromodomain-dependent transcriptional regulation pathway. By competitively binding to the acetyl-lysine binding pockets of BRD4, (+)-JQ1 displaces BRD4 from chromatin, leading to the downregulation of key oncogenes such as c-MYC.[5][9] (R)-(-)-JQ1, being inactive against BRD4, does not perturb this pathway and serves as an ideal control to confirm that the observed effects are a direct result of BRD4 inhibition.





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Caption: Role of JQ1 enantiomers in the BRD4 signaling pathway.



In conclusion, the **(R)-(-)-JQ1 enantiomer** is an indispensable tool for researchers studying the biological roles of BET bromodomains. Its well-defined inactivity against these targets provides a rigorous baseline for validating the on-target effects of its active counterpart, (+)-JQ1, thereby ensuring the reliability and accuracy of experimental findings in this important area of epigenetic research.

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